Acetylcorynoline

Descripción general

Descripción

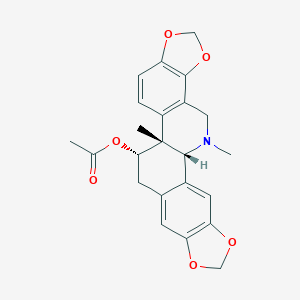

La acetilcorinolína es un aislado bioactivo derivado de la planta Corydalis ambigua. Es conocido por sus propiedades antiinflamatorias y ha sido estudiado por sus potenciales aplicaciones terapéuticas. El compuesto tiene una estructura compleja, caracterizada por un esqueleto de benzodioxolo fenantridina con un grupo acetato unido.

Mecanismo De Acción

La acetilcorinolína ejerce sus efectos a través de múltiples dianas moleculares y vías. Inhibe la maduración de las células dendríticas al suprimir las actividades de la quinasa IκB y la proteína quinasa activada por mitógenos . Esto lleva a una reducción en la secreción de citoquinas proinflamatorias como el factor de necrosis tumoral-α, la interleucina-6 y la interleucina-12p70. Además, la acetilcorinolína induce la apoptosis y el arresto del ciclo celular en las células cancerosas al regular la vía de señalización de c-Myc .

Análisis Bioquímico

Biochemical Properties

Acetylcorynoline has been found to interact with various biomolecules, significantly inhibiting the secretion of tumor necrosis factor-α, interleukin-6, and interleukin-12p70 by lipopolysaccharide-stimulated Dendritic cells (DCs) . This suggests that this compound plays a role in biochemical reactions related to inflammation and immune response .

Cellular Effects

This compound has been shown to inhibit cell viability and proliferation . It induces apoptosis and cell cycle arrest by inhibiting cell growth . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the regulation of the c-Myc signaling pathway . This compound reduces the protein expression of oncogenic genes, decreases c-Myc half-life, and rapidly inhibits the serum stimulation response . This indicates that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La acetilcorinolína se puede sintetizar a través de diversas reacciones químicas que involucran al precursor corinolína. La ruta sintética generalmente implica reacciones de acetilación donde se introduce un grupo acetilo a la molécula de corinolína. Las condiciones de reacción a menudo incluyen el uso de anhídrido acético como agente acetilante y una base como la piridina para facilitar la reacción.

Métodos de Producción Industrial

La producción industrial de acetilcorinolína implica la extracción de la planta Corydalis bungeana. El proceso incluye varios pasos, como la extracción con solventes, la purificación y la cristalización para obtener el compuesto en su forma pura. El proceso de extracción se optimiza para garantizar un alto rendimiento y pureza de la acetilcorinolína.

Análisis De Reacciones Químicas

Tipos de Reacciones

La acetilcorinolína experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la acetilcorinolína.

Sustitución: El grupo acetato se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o alcoholes.

Principales Productos Formados

Aplicaciones Científicas De Investigación

Química: Utilizado como precursor para la síntesis de otros compuestos bioactivos.

Biología: Estudiado por sus efectos sobre los procesos celulares y las vías de señalización.

Medicina: Investigado por sus propiedades antiinflamatorias, anticancerígenas y neuroprotectoras. .

Industria: Utilizado en el desarrollo de productos farmacéuticos y agentes terapéuticos.

Comparación Con Compuestos Similares

La acetilcorinolína se compara con otros compuestos similares como la corinolína, la 12-hidroxicorinolina y la protopina. Estos compuestos comparten un esqueleto similar de benzodioxolo fenantridina, pero difieren en sus grupos funcionales y actividades biológicas . La acetilcorinolína es única debido a su grupo acetilo específico, que contribuye a sus propiedades antiinflamatorias y anticancerígenas distintivas.

Lista de Compuestos Similares

- Corinolína

- 12-Hidroxicorinolina

- Protopina

La acetilcorinolína destaca por sus potentes efectos inmunosupresores y anticancerígenos, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo en aplicaciones terapéuticas.

Actividad Biológica

Acetylcorynoline (ACN), a compound derived from Corydalis ambigua, has garnered attention for its diverse biological activities, particularly in the realms of immunomodulation, neuroprotection, and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

1. Immunomodulatory Effects

This compound has been shown to significantly influence immune cell function, particularly dendritic cells (DCs). Research indicates that ACN impairs the maturation of mouse bone marrow-derived DCs by modulating key signaling pathways.

Key Findings:

- Cytotoxicity : Treatment with up to 20 µM ACN does not induce cytotoxicity in DCs, maintaining cell viability .

- Cytokine Secretion : ACN significantly inhibits the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 in LPS-stimulated DCs. Specifically, at 20 µM, TNF-α secretion decreased by approximately 47%, IL-6 by 40%, and IL-12p70 by 32% .

- Surface Marker Expression : The expression of major histocompatibility complex class II (MHC II), CD40, and CD86 on activated DCs is reduced by ACN treatment, indicating a dampening effect on T-cell activation .

2. Neuroprotective Properties

ACN exhibits protective effects against neurodegenerative conditions. A study demonstrated that it significantly reduces dopaminergic neuron degeneration induced by neurotoxic agents such as 6-hydroxydopamine.

Key Findings:

- Neuroprotection : ACN administration resulted in a marked decrease in dopaminergic neuron loss, suggesting potential applications in treating Parkinson's disease .

- Mechanisms : The compound appears to exert anti-inflammatory effects that may contribute to its neuroprotective capabilities, though the precise molecular mechanisms remain to be fully elucidated .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against colon cancer cells.

Key Findings:

- Cell Viability and Proliferation : ACN inhibits the viability and proliferation of colon cancer cell lines (HCT116, HT-29) in a dose-dependent manner while showing minimal toxicity to non-cancerous cells .

- Apoptosis Induction : The compound induces apoptosis and G2/M phase arrest in cancer cells by negatively regulating oncogenes such as c-Myc. This regulation is crucial for its anticancer effects .

- Combination Therapy Potential : ACN enhances the efficacy of conventional chemotherapeutic agents like 5-fluorouracil (5-FU) and doxorubicin, suggesting its potential as an adjunct therapy in cancer treatment .

Data Summary

Case Studies

- Immunomodulation Study : In a controlled experiment involving mouse bone marrow-derived DCs, researchers treated cells with ACN and assessed changes in cytokine production and surface marker expression. Results indicated a significant reduction in pro-inflammatory cytokines and surface activation markers after treatment with ACN .

- Neuroprotection Study : A study focused on the effects of ACN on dopaminergic neurons showed that administration prior to exposure to neurotoxins resulted in significantly lower rates of neuronal death compared to untreated controls, highlighting its protective role against neurodegeneration .

- Cancer Research : Investigations into the anticancer properties of ACN revealed that it effectively induces apoptosis in colon cancer cell lines through modulation of oncogenic pathways. This was evidenced by decreased cell viability and altered cell cycle progression following treatment with varying concentrations of ACN .

Propiedades

IUPAC Name |

[(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHCFWFODBLSAP-WWNPGLIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172127 | |

| Record name | Corynoline, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18797-80-3 | |

| Record name | Acetylcorynoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18797-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcorynoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynoline, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18797-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCORYNOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZFQ6Y9RZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.